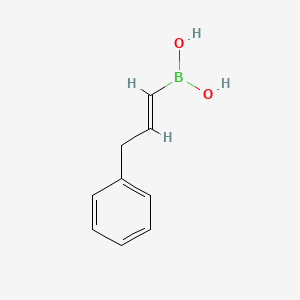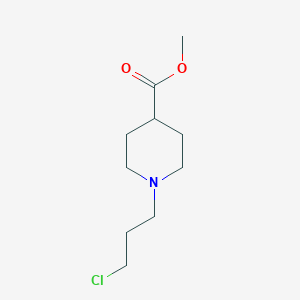
5β-Androst-1-en-3α-ol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5β-Androst-1-en-3α-ol-17-one is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and is often used in doping analysis to detect testosterone misuse . This compound is part of the androstane family and has a molecular formula of C19H28O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5β-Androst-1-en-3α-ol-17-one typically involves the reduction of testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5β-Androst-1-en-3α-ol-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to other androstane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products
Oxidation: 5β-Androst-1-en-3-one-17-one.
Reduction: 5β-Androst-1-en-3α,17β-diol.
Substitution: this compound bromide.
Scientific Research Applications
5β-Androst-1-en-3α-ol-17-one has a wide range of applications in scientific research:
Mechanism of Action
5β-Androst-1-en-3α-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male characteristics and muscle growth . The compound is metabolized in the liver, where it is converted to other active androgens that continue to exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Etiocholanolone: Another metabolite of testosterone, it has similar androgenic properties but differs in its metabolic pathway.
Uniqueness
5β-Androst-1-en-3α-ol-17-one is unique due to its specific metabolic pathway and its role in doping analysis. Unlike other androgens, it is specifically used to detect testosterone misuse, making it a valuable tool in sports and forensic science .
Properties
CAS No. |
33805-57-1 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


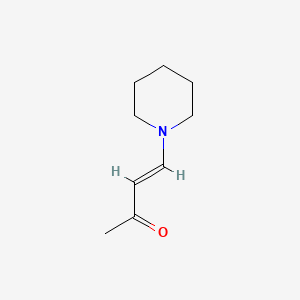
![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)
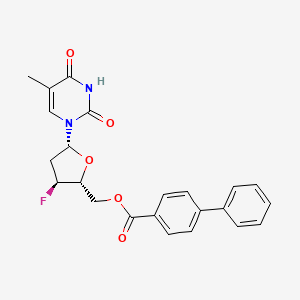
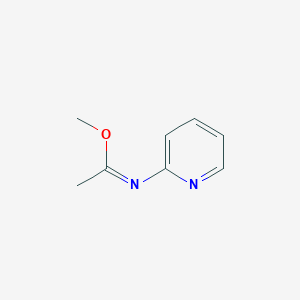
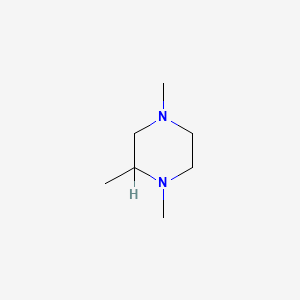
![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)
